molecular formula C16H13NO3 B1349044 4-Cinnamamidobenzoic acid CAS No. 54057-59-9

4-Cinnamamidobenzoic acid

Cat. No. B1349044
CAS RN: 54057-59-9
M. Wt: 267.28 g/mol
InChI Key: NLLZCFFEAPFEJG-UHFFFAOYSA-N
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Description

4-Cinnamamidobenzoic acid is an organic compound with the chemical formula C16H13NO3 . It has a molecular weight of 267.28 .


Synthesis Analysis

The synthesis of 4-Cinnamamidobenzoic acid involves three synthesis methods . The reaction conditions involve the use of pyridine in toluene for 12 hours .


Molecular Structure Analysis

The molecular structure of 4-Cinnamamidobenzoic acid is represented by the linear formula C16H13NO3 . The InChI code for the compound is 1S/C16H13NO3/c18-15(11-6-12-4-2-1-3-5-12)17-14-9-7-13(8-10-14)16(19)20/h1-11H, (H,17,18)(H,19,20)/b11-6+ .


Physical And Chemical Properties Analysis

4-Cinnamamidobenzoic acid is a solid at room temperature . It should be stored in a dry room at normal temperature .

Scientific Research Applications

Safety and Hazards

The safety information for 4-Cinnamamidobenzoic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Relevant Papers One relevant paper discusses the preparation, characterization, and antibacterial properties of 4-aminocinnamic acid-modified cellulose fibers . This research could potentially provide insights into the applications of 4-Cinnamamidobenzoic acid in the development of antibacterial materials.

properties

IUPAC Name

4-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c18-15(11-6-12-4-2-1-3-5-12)17-14-9-7-13(8-10-14)16(19)20/h1-11H,(H,17,18)(H,19,20)/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLZCFFEAPFEJG-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cinnamamidobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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